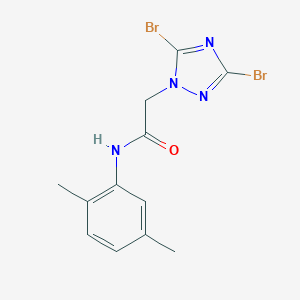
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide is not fully understood. However, studies have suggested that this compound may act by disrupting the cell membrane of fungal and bacterial cells, leading to cell death. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide has low toxicity and does not exhibit significant adverse effects on human cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide has several advantages for laboratory experiments, including its potent antifungal, antibacterial, and anticancer properties. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of this compound is its low solubility in water, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide. One direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, this compound could be studied for its potential therapeutic applications in other areas, such as antiviral and antiparasitic therapies. Furthermore, future studies could focus on optimizing the synthesis and purification methods of this compound to improve its efficacy and reduce its limitations.
Synthesemethoden
The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide has been achieved using different methods, including the reaction of 2,5-dimethylphenylacetic acid with 3,5-dibromo-1H-1,2,4-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods involve the reaction of 2,5-dimethylphenylacetic acid with 3,5-dibromo-1H-1,2,4-triazole in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). The resulting product is a white crystalline solid that can be purified using various methods, including recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide has been studied for its potential therapeutic applications, including its antifungal, antibacterial, and anticancer properties. Studies have shown that this compound exhibits potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus flavus. Additionally, this compound has been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide has been studied for its potential anticancer properties, showing promising results in inhibiting the growth of cancer cells.
Eigenschaften
Produktname |
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide |
|---|---|
Molekularformel |
C12H12Br2N4O |
Molekulargewicht |
388.06 g/mol |
IUPAC-Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C12H12Br2N4O/c1-7-3-4-8(2)9(5-7)15-10(19)6-18-12(14)16-11(13)17-18/h3-5H,6H2,1-2H3,(H,15,19) |
InChI-Schlüssel |
BQUWVAXHGHDAME-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=NC(=N2)Br)Br |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=NC(=N2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277382.png)
![N-(5-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277383.png)
![N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277384.png)
![N-(4-bromo-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277385.png)
![N-(4-bromo-2-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277386.png)
![N-(2-ethyl-6-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277389.png)
![N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277390.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B277392.png)
![N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277393.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277399.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B277401.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B277403.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide](/img/structure/B277404.png)
![Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277405.png)